

Imatinib mesylate clinical response correlation plasma levels

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Compound Focus: Imatinib Mesylate

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Clinical Response Correlation with Plasma Levels

The table below summarizes key findings from clinical studies on the relationship between imatinib trough plasma concentrations (Cmin) and treatment outcomes.

Study / Trial	Key Findings on Plasma Level Correlation
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| **TOPS Trial [1]** | - **Threshold:** Day 29 Cmin < 1165 ng/mL (25th percentile) linked to significantly lower rates of Major Molecular Response (MMR) and Complete Cytogenetic Response (CCyR) at 12 months.

- **Response:** Patients with Cmin > 1165 ng/mL achieved MMR faster and had higher response rates.
- **Safety:** High Cmin appeared associated with increased frequency of certain adverse events (neutropenia, rash, diarrhea, edema). | | **Singh et al. (2009) [2]** | - **Responders vs. Non-responders:** Mean plasma imatinib level in non-responders was significantly lower (0.70 μ M) than in responders (2.34 μ M).
- **Conclusion:** Supports routine monitoring of imatinib levels, particularly in treatment-resistant cases. | | **Dal Ponte et al. (2017) [3]** | - **Hematological Parameters:** Found no statistically significant correlation between imatinib serum levels and leukocyte, platelet, or hemoglobin counts.
- **Note:** Study focused on hematological profile rather than molecular or cytogenetic response. |

Experimental Protocols for Plasma Level Determination

The methodology for measuring imatinib plasma levels is crucial for obtaining reliable data. Here are detailed protocols from the cited research:

- **Sample Collection:** Blood samples for trough level (C_{min}) measurement are collected at pre-dose, typically 24 hours after the last dose and immediately before taking the next scheduled dose [1] [2].
- **Sample Processing:** Plasma or serum is separated from blood cells for analysis [3].
- **Analytical Technique: High-Performance Liquid Chromatography (HPLC)** is a standard method.
 - **Detection:** HPLC with a **Diode Array Detector (DAD)** is used [3]. Some methods use tandem mass spectrometry for higher sensitivity [4].
 - **Procedure:** This technique separates the components of the plasma sample based on their physical and chemical properties, allowing for the precise quantification of imatinib concentration [2] [3].

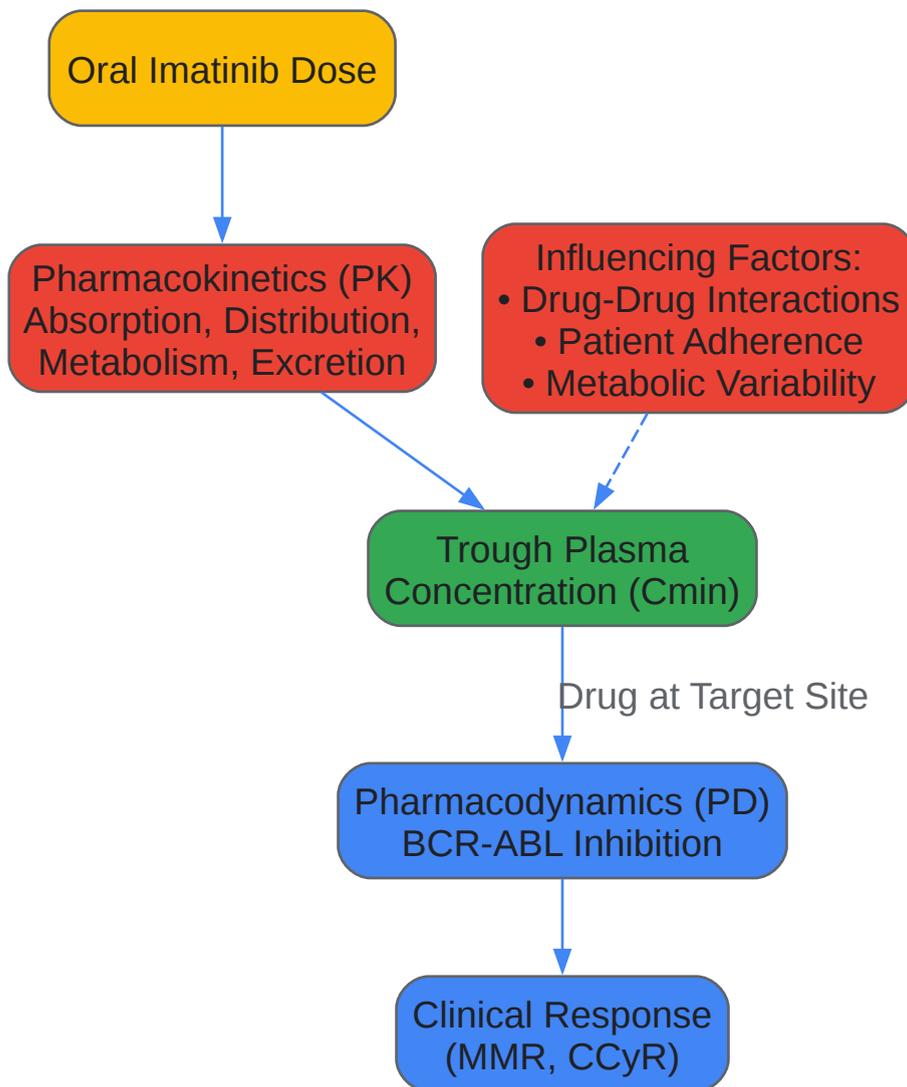
Interpretation and Clinical Application

The collective evidence supports the clinical utility of therapeutic drug monitoring for imatinib.

- **Target Concentration:** Maintaining a trough plasma concentration **above approximately 1000 ng/mL (or 1 µg/mL)** is associated with improved clinical response [1] [4]. The TOPS trial suggested a more specific threshold of **1165 ng/mL** [1].
- **Clinical Scenarios for Testing:** Blood-level testing can be particularly helpful in cases of [4]:
 - Suboptimal response or treatment failure.
 - Suspected poor adherence to the oral regimen.
 - Unusually severe adverse drug reactions.
 - Potential drug-drug interactions that may affect imatinib metabolism.

Underlying Mechanisms and Workflow

The relationship between plasma levels and response can be understood through imatinib's mechanism of action. The following diagram illustrates the pharmacological pathway and the rationale for drug monitoring.



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Key Considerations for Researchers

When designing studies or interpreting data related to imatinib plasma levels, please consider:

- **Inter-patient Variability:** Plasma exposure from a standard dose can vary widely among patients due to factors like adherence, metabolism, and drug interactions [4].
- **Dose vs. Response:** While higher doses (800 mg/day) can lead to faster responses, they are also associated with a higher incidence of adverse events [5]. The goal of therapeutic drug monitoring is to find the optimal exposure for each patient, not necessarily to maximize the dose.
- **Response Metrics:** The strongest correlations are observed with **molecular (MMR)** and **cytogenetic (CCyR) responses**, which are more direct measures of anti-leukemic activity than hematological

parameters alone [1] [3].

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